molecular formula C8H6F4O B3031859 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene CAS No. 78263-49-7

2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene

Cat. No. B3031859
CAS RN: 78263-49-7
M. Wt: 194.13 g/mol
InChI Key: AWKDWWZJPJHTRQ-UHFFFAOYSA-N
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Patent
US04778914

Procedure details

The 2-amino-4-trifluoromethylphenols (XI) required for the reaction sequence just described may be prepared by conventional methods. Thus 2-amino-6-fluoro-4-trifluoromethylphenol may be prepared from 2-nitro-4-trifluoromethylchlorobenzene by reacting the latter with sodium methoxide to give 2-nitro-4-trifluoromethylanilsole, and reducing this compound to 2-amino-4-trifluoromethylanisole. The latter compound may be diazotised and converted to its fluorborate salt and heated to give 2-fluoro-4-trifluoromethylanisole. This may then be nitrated to form 2-fluoro-6-nitro-4-trifluoromethyl anisole, which is then reduced to give 2-amino-6-fluoro-4-trifluoromethylanisole. Finally the latter compound is heated with a dimethylating agent, for example an excess of pyridine hydrochloride to give 2-amino-6-fluoro-4-trifluoromethylphenol.
[Compound]
Name
2-amino-4-trifluoromethylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-6-fluoro-4-trifluoromethylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([F:12])[C:3]=1[OH:13].[N+]([C:17]1C=C(C(F)(F)F)C=CC=1Cl)([O-])=O.C[O-].[Na+].NC1C=C(C(F)(F)F)C=CC=1OC.F[B-](F)(F)F>>[F:12][C:4]1[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=[CH:2][C:3]=1[O:13][CH3:17] |f:2.3|

Inputs

Step One
Name
2-amino-4-trifluoromethylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-amino-6-fluoro-4-trifluoromethylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)Cl
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
just described may be prepared by conventional methods
CUSTOM
Type
CUSTOM
Details
to give 2-nitro-4-trifluoromethylanilsole
TEMPERATURE
Type
TEMPERATURE
Details
heated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.